5-Fluoropyrimidine-2-carboxamide

Description

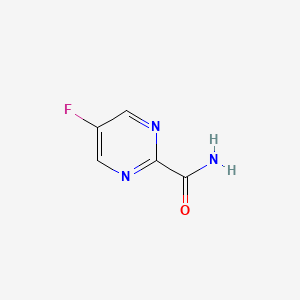

5-Fluoropyrimidine-2-carboxamide is a fluorinated pyrimidine derivative characterized by a fluorine atom at the 5-position and a carboxamide (-CONH$_2$) group at the 2-position of the pyrimidine ring. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3.

Properties

Molecular Formula |

C5H4FN3O |

|---|---|

Molecular Weight |

141.10 g/mol |

IUPAC Name |

5-fluoropyrimidine-2-carboxamide |

InChI |

InChI=1S/C5H4FN3O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,(H2,7,10) |

InChI Key |

GVGFPOMHJUJCDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyrimidine-2-carboxamide typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with various nucleophiles such as alkoxides, phenols, and amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production methods for fluorinated pyrimidines, including this compound, often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrimidine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.

Cyclization: Formation of cyclic compounds through intramolecular reactions.

Common Reagents and Conditions

Nucleophiles: Alkoxides, phenols, and amines.

Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Catalysts: Potassium carbonate (K2CO3), tetrabutylammonium fluoride (TBAF).

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-Fluoropyrimidine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its interactions with biological macromolecules such as DNA and RNA.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of 5-Fluoropyrimidine-2-carboxamide involves the inhibition of thymidylate synthase. This enzyme is essential for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting thymidylate synthase, this compound disrupts DNA synthesis, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Structural and Functional Data Table

Key Research Findings

Fluorination Effects : Fluorine at C5 in pyrimidines enhances electronegativity and blocks metabolic oxidation, prolonging half-life .

Carboxamide Position : C2 carboxamides may favor interactions with polar residues in enzyme active sites compared to C5-substituted analogs .

Synthetic Flexibility : Parallel solution-phase synthesis (as in ) enables rapid generation of pyrimidine carboxamide libraries, suggesting scalable routes for this compound derivatives .

Biological Activity

5-Fluoropyrimidine-2-carboxamide is a pyrimidine derivative characterized by a fluorine atom at the 5-position and a carboxamide functional group at the 2-position. With a molecular formula of CHFNO and a molecular weight of approximately 128.11 g/mol, this compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of various therapeutic agents, especially those with anticancer properties. The presence of fluorine enhances the lipophilicity and biological activity of the molecule, making it an attractive scaffold for drug development. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression, thereby exhibiting potential anticancer effects.

Anticancer Properties

Recent studies have highlighted the compound's promising role in cancer treatment, particularly in enhancing the efficacy of established chemotherapeutics like 5-fluorouracil (5-FU). For instance, research has shown that when combined with other agents, such as purpurogallin carboxylic acid (PCA), 5-FU exhibits synergistic effects on liver cancer cells. This combination has been shown to significantly reduce cell proliferation and enhance apoptosis through mechanisms involving ATP-binding cassette subfamily G member 2 (ABCG2) inhibition .

Research Findings and Case Studies

Several studies have explored the biological activity and therapeutic potential of this compound:

- Cytotoxicity Studies : In vitro experiments demonstrated that compounds derived from this scaffold exhibit significant cytotoxicity against various cancer cell lines, including colorectal cancer (HCT-116) and hepatocellular carcinoma (HepG2). For instance, one study reported IC values in low nanomolar ranges for certain derivatives, indicating high potency .

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves cell cycle arrest and induction of apoptosis. A notable finding was that certain derivatives could induce G2/M phase arrest by regulating cyclin B1 expression, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

- Structure-Activity Relationship (SAR) : SAR studies have been pivotal in understanding how modifications to the pyrimidine structure influence biological activity. For example, substituents at specific positions on the aromatic rings have been shown to significantly alter potency against various targets .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target | IC Value | Mechanism |

|---|---|---|---|

| This compound | Various cancer cell lines | Low nanomolar range | Cytotoxicity via apoptosis |

| PCA + 5-FU | Liver cancer cells | Synergistic effect | ABCG2 inhibition |

| Derivative A | HCT-116 cells | 3.8 nM | G2/M phase arrest |

| Derivative B | HepG2 cells | <0.016 µg/mL | Induction of ROS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.